4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

ADME Prediction Drug-likeness Physicochemical Property Comparison

4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (CAS 1097637-53-0) is a synthetic, non-peptidic amino acid derivative with the molecular formula C15H14Cl2N2O4 and a molecular weight of 357.2 g/mol. Its structure uniquely integrates a 3,5-dichloroaniline-substituted 4-oxobutanoic acid core with a furan-2-ylmethylamino moiety at the alpha-carbon, positioning it within the chemical space of D-amino acid oxidase (DAAO) inhibitor pharmacophores previously exemplified in patent US9505753B2.

Molecular Formula C15H14Cl2N2O4
Molecular Weight 357.19
CAS No. 1097637-53-0
Cat. No. B2832013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
CAS1097637-53-0
Molecular FormulaC15H14Cl2N2O4
Molecular Weight357.19
Structural Identifiers
SMILESC1=COC(=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C15H14Cl2N2O4/c16-9-4-10(17)6-11(5-9)19-14(20)7-13(15(21)22)18-8-12-2-1-3-23-12/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22)
InChIKeyHFQUMNBXJUXFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (CAS 1097637-53-0)


4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (CAS 1097637-53-0) is a synthetic, non-peptidic amino acid derivative with the molecular formula C15H14Cl2N2O4 and a molecular weight of 357.2 g/mol [1]. Its structure uniquely integrates a 3,5-dichloroaniline-substituted 4-oxobutanoic acid core with a furan-2-ylmethylamino moiety at the alpha-carbon, positioning it within the chemical space of D-amino acid oxidase (DAAO) inhibitor pharmacophores previously exemplified in patent US9505753B2 [2]. However, this specific compound is a structurally distinct analog, not explicitly claimed in that patent, which is crucial for organizations seeking freedom-to-operate or novel lead-hopping starting points.

Why Generic Substitution is Not Advisable for 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid


Substituting 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid with a simpler analog, such as the des-furan derivative 4-((3,5-dichlorophenyl)amino)-4-oxobutanoic acid (CAS 53219-95-7) , results in a loss of the furan-2-ylmethylamino substituent. This single modification drastically alters the molecule's physicochemical profile, reducing its topological polar surface area (TPSA) by 37% and its molecular complexity by 33% [1]. These computed property shifts directly impact solubility, permeability, and the number of potential hydrogen bonding interactions, making the compounds non-interchangeable in any structure-activity relationship (SAR) or pharmacophore-modeling context where the furan-mediated interactions are hypothesized to be critical.

Quantitative Evidence Guide for Differentiating 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid from Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) vs. the Des-Furan Core Analog

The target compound exhibits a significantly higher computed Topological Polar Surface Area (TPSA) of 91.6 Ų compared to its closest des-furan analog, 4-((3,5-dichlorophenyl)amino)-4-oxobutanoic acid (CAS 53219-95-7), which has a TPSA of 57.8 Ų [1][2]. This 33.8 Ų difference represents a 58.5% relative increase in polar surface area, a factor directly correlated with enhanced aqueous solubility and reduced passive membrane permeability in standard ADME models.

ADME Prediction Drug-likeness Physicochemical Property Comparison

Increased Molecular Complexity and Lipophilicity (XLogP3) vs. Simplified In-Class Scaffold

The target compound possesses a molecular complexity score of 414 and a computed XLogP3 of 0.4. In comparison, the more planar, des-furan core analog has a complexity score of 243 and a higher XLogP3 of approximately 1.3 [1][2]. The addition of the furan-2-ylmethylamino group introduces a non-planar, saturated heterocyclic element, increasing three-dimensionality and reducing overall lipophilicity, a combination frequently associated with improved clinical success rates and reduced promiscuity in screening libraries.

Lipophilicity Molecular Complexity Library Diversity

Distinct Hydrogen Bonding Capacity vs. the Tetrahydrofuran (THF) Saturated Analog

The target compound contains a furan ring (aromatic, oxygen-containing), providing a system of 5 hydrogen bond acceptor (HBA) sites and 3 hydrogen bond donor (HBD) sites. Its saturated analog, 4-((3,5-dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid (CAS 1097637-54-1), has an identical HBA/HBD count but a higher XLogP3 (predicted approximately 0.8 vs. 0.4) and greater molecular flexibility due to the saturated THF ring, while the target compound's aromatic furan offers a more rigid, electron-rich heterocycle [1]. This electronic and conformational difference is critical for pi-stacking interactions with aromatic residues in a biological target's binding pocket, a key interaction not possible with the saturated analog.

Hydrogen Bonding SAR Scaffold Hopping

Recommended Application Scenarios for 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid Based on Its Differentiators


Novelty-Driven D-Amino Acid Oxidase (DAAO) Inhibitor Lead-Hopping Program

The compound is an ideal candidate for a DAAO inhibitor discovery program requiring novel intellectual property (IP) space. While it shares the 3,5-dichloroaniline motif with inhibitors in patent US9505753B2, the addition of the furan-2-ylmethylamino group at the alpha-position represents a structural departure sufficient for exploring new chemical matter. Its distinct TPSA and XLogP3 profile compared to the patented arylpiperidine and tetrahydropyran-based inhibitors can be leveraged to address the same target while circumventing existing composition-of-matter claims [1].

Screening Library Enhancement for Three-Dimensionality and Natural Product-Like Features

For teams focused on improving the 'three-dimensionality' and natural product-likeness of their corporate screening decks, this compound offers superior complexity (Complexity Score: 414) and a crucial sp3-hybridized carbon at the alpha-position, moving beyond flat aromatic amides. Its lower XLogP3 (0.4) compared to simpler 4-oxobutanoic acid analogs directly addresses the need for more soluble, less promiscuous screening hits, reducing false-positive rates in primary high-throughput screens [1].

ADMET Property Optimization of a Lipophilic Carboxylic Acid Lead Series

In a lead optimization campaign where excessive lipophilicity (high LogP) is driving hERG binding or rapid oxidative metabolism, this compound provides a validated chemical strategy for LogP reduction without sacrificing the essential carboxylic acid pharmacophore. Its TPSA of 91.6 Ų and HBD count of 3 serve as a benchmark for balancing polarity and passive permeability, making it a key reference standard in a property-guided medicinal chemistry plan [1].

Quote Request

Request a Quote for 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.